- An efficient and environmentally benign chemical synthesis of testolactoneAn efficient and environmentally benign chemical synthesis of testolactone, Journal of the Brazilian Chemical Society, 2003, 14(6), 970-974

Cas no 977-32-2 (Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate)

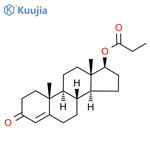

977-32-2 structure

商品名:Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate

Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate 化学的及び物理的性質

名前と識別子

-

- Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate

- BOLDENONE PROPIONATE

- Testosterone Propionate EP Impurity D

- (17β)-17-(1-Oxopropoxy)androsta-1,4-dien-3-one (ACI)

- Androsta-1,4-dien-3-one, 17β-hydroxy-, propionate (6CI, 7CI, 8CI)

- 1,4-Androstadiene-17β-ol-3-one propionate

- Testosterone Propionate Imp. D (EP): 3-Oxoandrosta-1,4-dien-17beta-yl Propanoate

- (17beta)-17-(1-Oxopropoxy)androsta-1,4-dien-3-one

- J73SJ6F4RK

- Androsta-1,4-dien-3-one, 17-(1-oxopropoxy)-, (17beta)-

- DTXSID201017193

- Androsta-1,4-dien-3-one, 17beta-hydroxy-, propionate

- Testosterone Propionate Imp. D (EP); 3-Oxoandrosta-1,4-dien-17beta-yl Propanoate; Testosterone Propionate Impurity D

- SCHEMBL4210209

- ULJOJMSGJSWPSE-BLQWBTBKSA-N

- 1,4-Androstadiene-17beta-ol-3-one propionate

- UNII-J73SJ6F4RK

- TESTOSTERONE PROPIONATE IMPURITY D [EP IMPURITY]

- Testosterone propionate impurity D [EP]

- 17.beta.-Propanoyloxyandrosta-1,4-dien-3-one

- [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate

- 977-32-2

- 3-Oxoandrosta-1,4-dien-17beta-yl Propanoate

-

- インチ: 1S/C22H30O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h9,11,13,16-19H,4-8,10,12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1

- InChIKey: ULJOJMSGJSWPSE-BLQWBTBKSA-N

- ほほえんだ: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3CC[C@H](OC(=O)CC)[C@]3(CC[C@H]21)C

計算された属性

- せいみつぶんしりょう: 342.21949481g/mol

- どういたいしつりょう: 342.21949481g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 660

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4Ų

- 疎水性パラメータ計算基準値(XlogP): 4.6

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 456.2±45.0 °C at 760 mmHg

- フラッシュポイント: 197.4±28.8 °C

- じょうきあつ: 0.0±1.1 mmHg at 25°C

Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T79330-5mg |

Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate |

977-32-2 | ,HPLC≥98% | 5mg |

¥416.0 | 2023-09-06 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80533-20mg |

Boldenone propionate |

977-32-2 | 98.0% | 20mg |

¥300 | 2023-09-19 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80533-5mg |

Boldenone propionate |

977-32-2 | 98.0% | 5mg |

¥260 | 2021-05-07 |

Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Benzoic acid , 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Toluene ; 16 h, 90 °C

1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 22 h, 85 °C

1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 22 h, 85 °C

リファレンス

Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate Raw materials

Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate Preparation Products

Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

977-32-2 (Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate) 関連製品

- 968-93-4(testolactone)

- 106505-90-2(Boldenone Cypionate)

- 13103-34-9(Boldenone Undecylenate)

- 2363-59-9(17beta-Acetoxyandrosta-1,4-dien-3-one)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2230780-65-9(IL-17A antagonist 3)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量